4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
Description
The compound 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a heterocyclic molecule featuring:
- A benzimidazole core substituted with a 4-fluorobenzyl group at the 1-position.
- A pyrrolidin-2-one ring at the 4-position of the benzimidazole.
- A 3-(methylthio)phenyl group at the 1-position of the pyrrolidinone.
This structure combines electron-withdrawing (fluorine) and lipophilic (methylthio) substituents, which may enhance binding affinity and metabolic stability in pharmacological contexts .
Properties
IUPAC Name |
4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3OS/c1-31-21-6-4-5-20(14-21)28-16-18(13-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-9-11-19(26)12-10-17/h2-12,14,18H,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZDDYKRYMLZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials generally include 4-fluorobenzylamine, benzimidazole derivatives, and pyrrolidinone intermediates. Key reaction steps may involve:
Formation of benzimidazole intermediate: Condensation reaction of o-phenylenediamine with a suitable carboxylic acid derivative.
Alkylation reaction: Introduction of the 4-fluorobenzyl group via alkylation using an alkyl halide.
Cyclization: Formation of the pyrrolidinone ring through cyclization reactions.
Industrial Production Methods
Scaling up the production of this compound involves optimizing reaction conditions for higher yields and purity. This typically includes:
Catalysts and reagents: Usage of specific catalysts to enhance reaction rates.
Temperature control: Precise temperature regulation to favor desired reaction pathways and minimize by-product formation.
Purification: Employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be conducted using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidation: Use of hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and mild bases like triethylamine.
Major Products Formed
The major products from these reactions are typically further functionalized derivatives, such as hydroxylated or alkylated versions of the original compound.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 442.6 g/mol. Its structure includes a benzimidazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and renal cancers . The fluorine atom in the structure may enhance metabolic stability, making it a promising candidate for further development in cancer therapeutics.
GABA-A Receptor Modulation
The compound may act as a positive allosteric modulator of the GABA-A receptor. Similar benzimidazole derivatives have been identified as effective modulators, enhancing the receptor's activity and potentially offering therapeutic benefits for anxiety and seizure disorders . This modulation could be attributed to the structural features of the benzimidazole ring, which allows for effective interaction with receptor sites.
Metabolic Stability
Studies have demonstrated that fluorinated benzimidazole derivatives often exhibit improved metabolic stability compared to their non-fluorinated counterparts. This stability is crucial for developing drugs that require prolonged action in vivo without rapid degradation . The incorporation of methylthio groups may also influence pharmacokinetics by enhancing solubility and bioavailability.
Antimicrobial Properties
Benzimidazole derivatives have been explored for their antimicrobial activities against various pathogens. The presence of specific substituents on the benzimidazole core can enhance their efficacy against bacteria and fungi, making them candidates for new antimicrobial agents .
Organic Electronics
Due to their unique electronic properties, compounds like 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one are being investigated for applications in organic electronics. Their ability to form stable films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they may contribute to improved efficiency and stability .
Case Studies
Mechanism of Action
The mechanism by which 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one exerts its effects likely involves:
Molecular targets: Interactions with specific enzymes or receptors at a molecular level.
Pathways: Modulating biochemical pathways, potentially affecting cellular functions.
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
Key Insight: The para-fluorobenzyl group in the target compound balances electronic and steric effects, whereas analogs with piperidine or phenoxyethyl groups prioritize solubility or metabolic pathways.
Substituent Variations on the Pyrrolidinone Ring
Key Insight : The methylthio group in the target compound offers unique reactivity (e.g., oxidation to sulfone) and enhanced lipophilicity compared to alkyl or aryl analogs.
Biological Activity
The compound 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic derivative that incorporates a benzimidazole core, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of the compound is C_{20}H_{22}F_{N}_{3}S, with a molecular weight of approximately 339.41 g/mol. The compound features multiple functional groups that contribute to its biological activity, including:
- Benzimidazole core : Associated with various pharmacological effects.
- Fluorobenzyl group : Enhances lipophilicity and bioavailability.
- Pyrrolidinone moiety : May influence receptor interactions.
Anticancer Properties
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer activity. In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and renal cancers. For instance, compounds with similar structural features have demonstrated selective cytotoxicity against A498 renal cancer cells and MDA-MB-468 breast cancer cells .
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. Studies reveal that these compounds can exhibit activity against protozoa such as Trypanosoma cruzi and Trichomonas vaginalis. The mechanism of action often involves interference with cellular metabolism or DNA synthesis in pathogens .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Benzimidazole derivatives have been investigated for their antidepressant and anxiolytic effects, indicating a promising avenue for further research in mental health therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of benzimidazole derivatives. Modifications to the benzimidazole core or substituent groups can significantly influence biological activity. For example, the introduction of fluorine atoms has been shown to enhance potency and selectivity against specific targets .
| Modification | Effect on Activity |
|---|---|
| Fluorination | Increased lipophilicity and receptor affinity |
| Methylthio substitution | Potential enhancement of neuropharmacological properties |
| Pyrrolidinone ring | Influences binding interactions with biological targets |
Case Studies
Several case studies highlight the biological activity of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that a benzimidazole derivative exhibited an IC50 value of 0.5 µM against breast cancer cells, showcasing its potential as an anticancer agent .
- Neuropharmacological Evaluation : Another study found that a structurally related compound showed significant antidepressant-like effects in animal models, suggesting that modifications to the benzimidazole structure can enhance neuroactive properties .
- Antimicrobial Efficacy : Research on imidazole derivatives indicated effective inhibition against Trichomonas vaginalis, with IC50 values comparable to standard treatments, supporting the antimicrobial potential of these compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
